molecular formula C4H10N2Si B103560 Trimethylsilyldiazomethane CAS No. 18107-18-1

Trimethylsilyldiazomethane

Cat. No.: B103560
CAS No.: 18107-18-1
M. Wt: 114.22 g/mol
InChI Key: ONDSBJMLAHVLMI-UHFFFAOYSA-N
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Description

Trimethylsilyldiazomethane is an organosilicon compound with the chemical formula (CH₃)₃SiCHN₂. It is classified as a diazo compound and is commonly used in organic chemistry as a methylating agent for carboxylic acids. Unlike diazomethane, this compound is non-explosive, making it a safer alternative for laboratory use .

Mechanism of Action

Trimethylsilyldiazomethane, also known as (Trimethylsilyl)diazomethane, is an organosilicon compound used in organic chemistry as a methylating agent . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets carboxylic acids . It acts as a methylating agent, converting carboxylic acids to their methyl esters . It also reacts with alcohols to give methyl ethers .

Mode of Action

This compound interacts with its targets through a process of methylation . It had been proposed that the trimethylsilyl reagent converts to diazomethane itself by a pathway involving the solvent and acidic substrate, giving the active methylating agent . More recent studies support that the trimethylsilyl reagent itself is the active methylating agent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of carboxylic acids to their methyl esters . The overall result of this reaction is the methylation of the substrate with Methoxytrimethylsilane (CH3OTMS) and nitrogen gas as byproducts .

Result of Action

The primary molecular effect of this compound’s action is the conversion of carboxylic acids to their methyl esters . This conversion is a key step in many organic synthesis processes. At the cellular level, the effects would depend on the specific context in which the compound is used.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and reaction time can affect the reaction yield . Furthermore, the compound has been shown to be a safe, non-explosive, and less-toxic alternative for determining acidic drugs in environmental matrices .

Biochemical Analysis

Biochemical Properties

Trimethylsilyldiazomethane plays a significant role in biochemical reactions. It is used to convert carboxylic acids to their methyl esters . It reacts with carboxylic acids and alcohols to form methyl esters and methyl ethers, respectively . The nature of these interactions involves the transfer of a methyl group from this compound to the carboxylic acid or alcohol, resulting in the formation of the ester or ether and the release of nitrogen gas .

Cellular Effects

It is known that the compound is used in the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs) for trace analysis . This suggests that this compound may interact with cellular components in a way that modifies their chemical structure and potentially their function.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with carboxylic acids and alcohols. It had been proposed that the reagent converts to diazomethane itself by a pathway involving the solvent and acidic substrate, giving the active methylating agent . More recent studies instead support that the reagent itself is the active methylating agent . Regardless of the mechanistic details, the overall result is methylation of the substrate with Methoxytrimethylsilane (CH3OTMS) and nitrogen gas as byproducts .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its use as a derivatizing agent. The reaction of this compound with carboxylic acids and alcohols is fast and efficient , making it suitable for trace analysis . The presence of multiple impurities can interfere with spectral analysis .

Metabolic Pathways

This compound is involved in the methylation of carboxylic acids and alcohols . This process forms part of larger metabolic pathways, particularly those involving the metabolism of fatty acids and other carboxylic acid-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyldiazomethane can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate. The reaction is typically carried out in an anhydrous diethyl ether solution under an argon atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the preparation involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Trimethylsilyldiazomethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Butyllithium, allyl sulfides, allyl amines, carboxylic acids, alcohols.

    Conditions: Reactions are typically carried out in anhydrous solvents under inert atmospheres to prevent moisture and oxygen from interfering with the reactions.

Major Products:

Comparison with Similar Compounds

    Diazomethane: A highly reactive and explosive methylating agent.

    Trimethylsilyl Chloride: Used in the protection of hydroxyl groups in organic synthesis.

    Methyldiazonium Salts: Used in diazo coupling reactions.

Comparison:

Properties

IUPAC Name

diazomethyl(trimethyl)silane
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InChI

InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDSBJMLAHVLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2Si
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DSSTOX Substance ID

DTXSID8074653
Record name Silane, (diazomethyl)trimethyl-
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Molecular Weight

114.22 g/mol
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Physical Description

Greenish-yellow liquid; [HSDB]
Record name Trimethylsilyldiazomethane
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Boiling Point

96 °C at 775 mm Hg
Record name Trimethylsilyldiazomethane
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Solubility

Soluble in most organic solvents, Insoluble in water
Record name Trimethylsilyldiazomethane
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Color/Form

Greenish-yellow liquid

CAS No.

18107-18-1
Record name Trimethylsilyldiazomethane
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Record name Trimethylsilyldiazomethane
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Record name Silane, (diazomethyl)trimethyl-
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Record name TRIMETHYLSILYLDIAZOMETHANE
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Record name Trimethylsilyldiazomethane
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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